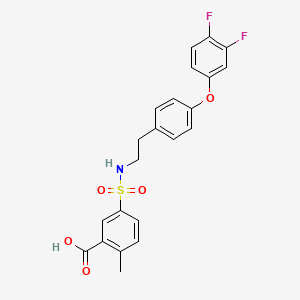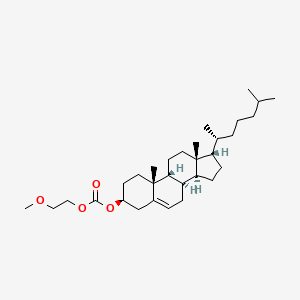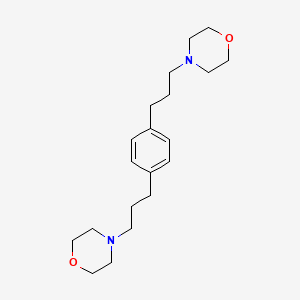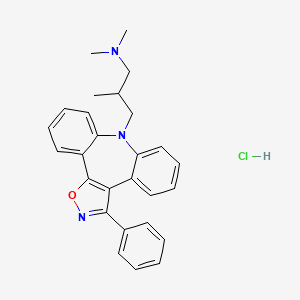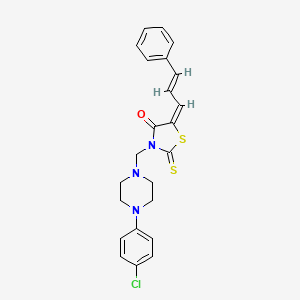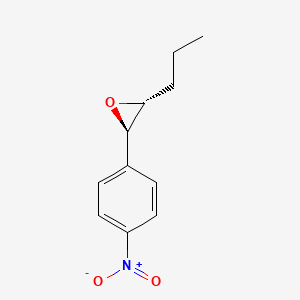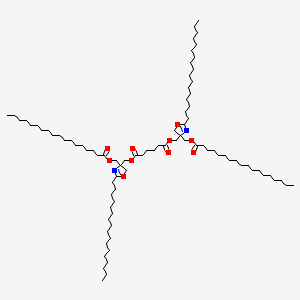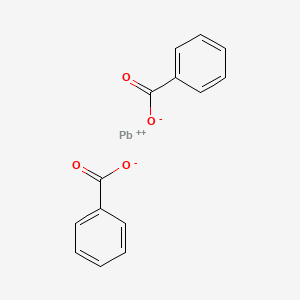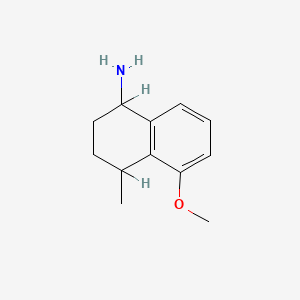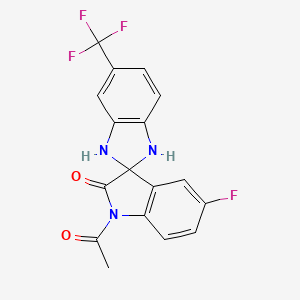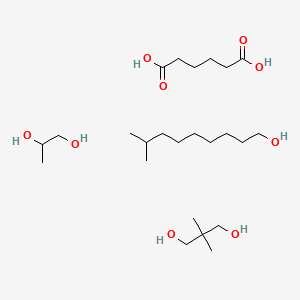
Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol is a complex ester compound with the molecular formula C24H52O9 and a molecular weight of 484.66428 . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol typically involves esterification reactions. The primary reactants include hexanedioic acid, 2,2-dimethyl-1,3-propanediol, isodecanol, and 1,2-propanediol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this ester compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and other by-products, yielding the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexanedioic acid and the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanedioic acid, 2,2-dimethyl-1,3-propanediol, isodecanol, and 1,2-propanediol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance lubricants and coatings.
Mécanisme D'action
The mechanism of action of hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol involves its interaction with various molecular targets and pathways. In biological systems, the ester bonds can be hydrolyzed by esterases, releasing the constituent acids and alcohols. These products can then participate in various metabolic pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanedioic acid, dimethyl ester: A simpler ester with similar chemical properties but different applications.
Hexanedioic acid, 2,5-diethyl-, dimethyl ester: Another ester with additional ethyl groups, leading to different physical and chemical properties.
2,4-Hexadienedioic acid, dimethyl ester: An ester with conjugated double bonds, resulting in unique reactivity.
Uniqueness
Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol is unique due to its complex structure, which imparts specific physical and chemical properties. Its ability to act as a plasticizer and its biocompatibility make it valuable in various applications, distinguishing it from simpler esters .
Propriétés
Numéro CAS |
84712-46-9 |
|---|---|
Formule moléculaire |
C24H52O9 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
2,2-dimethylpropane-1,3-diol;hexanedioic acid;8-methylnonan-1-ol;propane-1,2-diol |
InChI |
InChI=1S/C10H22O.C6H10O4.C5H12O2.C3H8O2/c1-10(2)8-6-4-3-5-7-9-11;7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7;1-3(5)2-4/h10-11H,3-9H2,1-2H3;1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3;3-5H,2H2,1H3 |
Clé InChI |
JIWTUPIZKUXYCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCO.CC(CO)O.CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


